

Application Note: A Stability-Indicating HPLC Method for the Quantification of Dapsone

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Compound of Interest		
Compound Name:	Dapsone	
Cat. No.:	B1669823	Get Quote

Introduction

Dapsone, (4,4'-diaminodiphenyl sulfone), is a sulfone antibiotic primarily used in the treatment of leprosy, dermatitis herpetiformis, and Pneumocystis pneumonia.[1][2] To ensure the quality, safety, and efficacy of pharmaceutical products containing **Dapsone**, it is crucial to employ a validated stability-indicating analytical method. A stability-indicating method is a validated quantitative analytical procedure that can detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It should also be able to separate and quantify the degradation products formed under various stress conditions. This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of **Dapsone** in the presence of its degradation products.

Principle

The method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate **Dapsone** from its potential degradation products. The separation is achieved on a C18 column with an isocratic mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. The method has been validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[1]

Experimental Protocols

1. Materials and Reagents



- **Dapsone** reference standard (USP grade)
- Dapsone tablets (100 mg)[1]
- Methanol (HPLC grade)[1]
- Acetonitrile (HPLC grade)
- Ammonium acetate (Analytical grade)[1]
- Acetic acid (Glacial, AR grade)[1]
- Hydrochloric acid (37%, AR grade)[1]
- Sodium hydroxide (pellets, AR grade)[1]
- Hydrogen peroxide (30%, AR grade)[1]
- High purity water (HPLC grade)
- 2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is used. The chromatographic conditions are summarized in the table below.



Parameter	Condition
HPLC System	Agilent 1200 series or equivalent
Column	C18 column (e.g., Neosphere C18, 150 x 4.6 mm, 3.5 μm)[1]
Mobile Phase	10 mM Ammonium acetate buffer (pH 3.0 adjusted with acetic acid) : Methanol (60:40 v/v) [1]
Flow Rate	1.0 mL/min[1]
Detection Wavelength	295 nm[1]
Injection Volume	20 μL
Column Temperature	Ambient
Run Time	Approximately 15 minutes

3. Preparation of Solutions

- Mobile Phase Preparation: Dissolve 0.77 g of ammonium acetate in 1000 mL of HPLC grade water to prepare a 10 mM solution.[1] Adjust the pH to 3.0 with glacial acetic acid.[1] Mix 600 mL of this buffer with 400 mL of methanol.[1] Filter the mobile phase through a 0.45 μm membrane filter and degas by sonication for 15 minutes.
- Standard Stock Solution (1000 μg/mL): Accurately weigh 100 mg of **Dapsone** reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
- Working Standard Solution (10 μ g/mL): Dilute 1 mL of the standard stock solution to 100 mL with the mobile phase.
- Sample Stock Solution (1000 μg/mL): Weigh and finely powder 20 **Dapsone** tablets.[3] Transfer a quantity of the powder equivalent to 100 mg of **Dapsone** into a 100 mL volumetric flask. Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the **Dapsone**.[3] Cool to room temperature, dilute to volume with methanol, and mix well. Filter the solution through a 0.45 μm syringe filter.



• Sample Working Solution (10 μ g/mL): Dilute 1 mL of the filtered sample stock solution to 100 mL with the mobile phase.

Forced Degradation Studies

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[4][5] A stock solution of **Dapsone** (1000 μ g/mL) was subjected to the following stress conditions:

- Acid Hydrolysis: 1 mL of **Dapsone** stock solution was mixed with 1 mL of 5 N HCl and kept at room temperature for 48 hours.[1] The solution was then neutralized with 5 N NaOH and diluted with the mobile phase to a final concentration of 10 μg/mL.[1]
- Base Hydrolysis: 1 mL of **Dapsone** stock solution was mixed with 1 mL of 2.5 N methanolic NaOH and kept at room temperature for 48 hours.[1] The solution was then neutralized with 2.5 N HCl and diluted with the mobile phase to a final concentration of 10 µg/mL.[1]
- Oxidative Degradation: 1 mL of **Dapsone** stock solution was mixed with 1 mL of 30% H₂O₂ and kept at room temperature for 48 hours.[1] The solution was then diluted with the mobile phase to a final concentration of 10 μg/mL.[1]
- Thermal Degradation: **Dapsone** powder was kept in an oven at 80°C for 48 hours.[1] A solution of 10 μg/mL was then prepared in the mobile phase.[1]
- Photolytic Degradation: A solution of **Dapsone** (1000 μg/mL) in methanol was exposed to direct sunlight for 48 hours. A working solution of 10 μg/mL was then prepared in the mobile phase.

Summary of Forced Degradation Results



Stress Condition	% Degradation of Dapsone	Observations
Acid Hydrolysis (5N HCl, 48h)	51.77%[1]	One major degradation peak observed at a different retention time.
Base Hydrolysis (2.5N NaOH, 48h)	69.84%[1]	Significant degradation with no distinct degradation peaks observed under these conditions.
Oxidative Degradation (30% H ₂ O ₂ , 48h)	46.95%[1]	Significant degradation observed.[1]
Thermal Degradation (80°C, 48h)	15.23%[1]	Minor degradation observed.
Photolytic Degradation (Sunlight, 48h)	Significant Degradation[6]	Formation of a photodegradation product was observed.[6]

Method Validation

The developed HPLC method was validated as per ICH guidelines for the following parameters:

1. System Suitability

Parameter	Acceptance Criteria	Observed Value
Tailing Factor	≤ 2	1.1
Theoretical Plates	≥ 2000	15483
% RSD of Peak Area	≤ 2.0%	0.5%[7]

2. Linearity

The linearity of the method was evaluated by analyzing six concentrations of **Dapsone** ranging from 2 to 12 μ g/mL. The calibration curve showed a good linear relationship.[1]



Parameter	Result
Linearity Range	2 - 12 μg/mL[1]
Correlation Coefficient (r²)	≥ 0.999

3. Accuracy

The accuracy of the method was determined by recovery studies at three different concentration levels (80%, 100%, and 120%).

Spiked Level	Amount Added (μg/mL)	Amount Recovered (μg/mL)	% Recovery
80%	8	7.96	99.50%
100%	10	10.02	100.20%
120%	12	11.94	99.50%

4. Precision

The precision of the method was evaluated by performing intra-day and inter-day precision studies.

Precision	% RSD of Peak Area
Intra-day	< 2.0%
Inter-day	< 2.0%

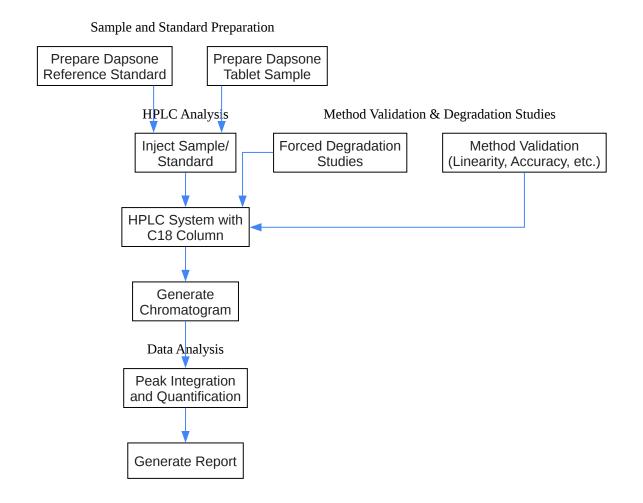
5. Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions.



Parameter Variation	% RSD of Peak Area
Flow Rate (± 0.1 mL/min)	< 2.0%
Mobile Phase Composition (± 2%)	< 2.0%

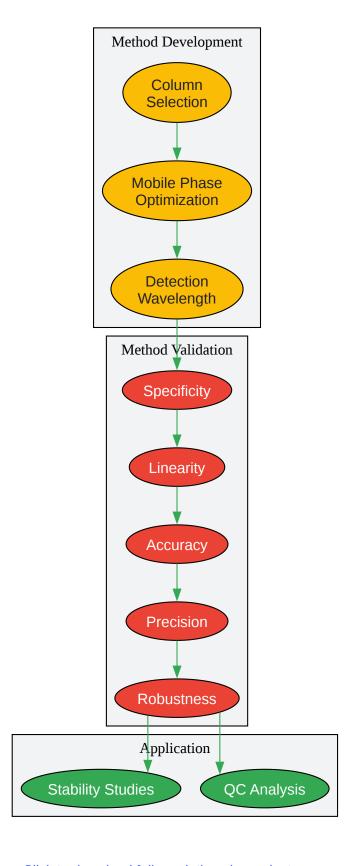
Visualization



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Caption: Experimental workflow for the stability-indicating HPLC method of **Dapsone**.



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Caption: Logical relationship of HPLC method development and validation for **Dapsone**.

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